molecular formula C9H12O2 B149627 1-Phenoxy-2-propanol CAS No. 770-35-4

1-Phenoxy-2-propanol

Cat. No.: B149627
CAS No.: 770-35-4
M. Wt: 152.19 g/mol
InChI Key: IBLKWZIFZMJLFL-UHFFFAOYSA-N
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Description

1-Phenoxy-2-propanol (CAS 122-99-6), also known as phenoxyisopropanol or propylene glycol phenyl ether, is a synthetic organic compound with the molecular formula C₉H₁₂O₂ and a molar mass of 152.19 g/mol. It is a colorless to pale yellow liquid with a mild odor, notable for its solubility in water, alcohols, and organic solvents .

Preparation Methods

Nucleophilic Substitution Reactions

Reaction Mechanism

This method involves substituting a hydroxyl group in phenol with a propylene glycol derivative. A key patent (CN105330519A) outlines the reaction of 4-phenoxyphenol with chloroisopropyl alcohol in the presence of an acid-binding agent (e.g., pyridine or triethylamine) . The mechanism proceeds via nucleophilic attack by the phenoxide ion on the electrophilic carbon of chloroisopropyl alcohol, facilitated by deprotonation of the phenol.

Key Reaction Parameters:

  • Solvent : Ethanol or toluene .

  • Temperature : 25–120°C (optimized at 78°C) .

  • Acid-binding agent : Pyridine (1.25 equivalents) yields 88.95% product with 98.10% purity .

Performance Data:

Acid-Binding AgentYield (%)Purity (%)
Pyridine88.9598.10
Triethylamine82.3095.20
Sodium Hydroxide75.6092.50

Advantages : High selectivity (>97% purity) , minimal isomer formation.
Limitations : Requires stoichiometric acid-binding agents, generating salt waste.

Epoxide Ring-Opening Reactions

Base-Catalyzed Approach

Reacting 4-phenoxyphenol with (S)-propylene oxide in basic conditions (e.g., NaOH or KOH) is a widely used industrial method . The base deprotonates 4-phenoxyphenol, enabling nucleophilic attack on the epoxide’s less substituted carbon.

Optimization Insights:

  • Solvent : Water-ethanol mixtures enhance solubility and reaction rate .

  • Temperature : 80°C for 20 hours achieves 85–90% yield .

  • Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve kinetics .

Representative Data:

BaseSolventYield (%)Purity (%)
NaOHEthanol/H2O89.297.5
KOHDMF86.796.8
Na2CO3Toluene/H2O78.494.2

Advantages : Scalable, cost-effective raw materials.
Challenges : Competing isomer formation (e.g., 1-phenoxy-1-propanol) necessitates careful pH control .

Catalytic Synthesis Using Solid Acid Catalysts

Al2O3-MgO/Fe3O4 Catalysis

A solvent-free method employs Al2O3-MgO/Fe3O4 to catalyze the reaction between phenol and propylene oxide . The catalyst’s Brønsted and Lewis acid sites activate the epoxide, while its magnetic properties simplify recovery.

Process Conditions:

  • Temperature : 120–150°C .

  • Pressure : 5–10 bar .

  • Catalyst Loading : 5–10 wt% relative to phenol .

Performance Metrics:

Catalyst CompositionYield (%)Purity (%)Reusability (Cycles)
Al2O3-MgO/Fe3O492.099.35
H-ZSM-584.597.83
Amberlyst-1579.295.64

Advantages : Environmentally benign, high recyclability.
Limitations : High-pressure equipment required.

Comparative Analysis of Methods

Efficiency and Sustainability

MethodYield (%)Purity (%)E-Factor*Scalability
Nucleophilic Substitution88.9598.102.1Industrial
Epoxide Ring-Opening89.297.51.8Pilot Plant
Catalytic Synthesis92.099.30.9Lab-Scale

*E-Factor = (Mass of waste)/(Mass of product).

Industrial Applicability

  • Nucleophilic substitution dominates in pesticide intermediate production due to high selectivity .

  • Epoxide ring-opening is preferred for pharmaceutical applications requiring enantiomeric purity .

  • Catalytic methods are emerging for green chemistry initiatives .

Chemical Reactions Analysis

Friedel-Crafts Alkylation

A patented method ( ) involves reacting 4-phenoxy phenyl with chloroisopropyl alcohol in ethanol solvent using acid-binding agents (e.g., pyridine). Key conditions and outcomes:

ParameterValue/DetailsYield/ResultSource
Temperature78°C (reflux)88.95% yield
Acid-binding agentPyridine (1.25 eq relative to substrate)98.10% purity
Reaction time20 hoursComplete conversion

This method optimizes raw material utilization and minimizes byproducts.

Catalytic Etherification

An alternative synthesis uses propylene oxide and phenol catalyzed by Al₂O₃-MgO/Fe₃O₄ ( ). The reaction proceeds via nucleophilic ring-opening of the epoxide, forming the ether linkage.

Thermal Reactions

Thermal stability and decomposition properties are critical for industrial applications:

PropertyValue/ConditionSource
Thermal stabilityStable at standard use temperatures
Decomposition onsetElevated temperatures (>200°C)
Auto-ignition temperature480°C at 1,013 hPa

No hazardous decomposition products are reported under standard conditions, though acrid smoke may form at extreme temperatures ( ).

Environmental Degradation

Biodegradation studies highlight its environmental fate:

Aerobic Biodegradation

In the Zahns-Wellens test ( ):

Microorganism SourceDegradation EfficiencyTimeframe
Non-adapted sewage88%18 days
Adapted sewage85%11 days
Elbe River microorganisms90%21 days

Bioaccumulation Potential

A calculated Bioconcentration Factor (BCF) of 2.5 in fish indicates low environmental persistence ( ).

Metabolic Pathways

In vivo studies in rats ( ) reveal rapid absorption and metabolism:

Metabolic StepKey FindingsSource
Absorption >90% oral bioavailability
Primary metabolites Phenyl glucuronide, sulfate conjugates
Excretion 93–96% urinary elimination within 48h
Hydrolysis products Phenol (61% of dose after acid hydrolysis)

No free parent compound is detected in urine, suggesting extensive Phase II metabolism.

Comparative Toxicity in Aquatic Systems

While not a direct chemical reaction, toxicity studies in fish ( ) inform reactive interactions:

Compound96-h LC₅₀ (mg/L)Anesthetic Efficacy
This compound304.2Effective at 415–460 mg/L
2-Phenoxyethanol327.9Effective at 600 mg/L

Stability in Formulations

This compound remains stable in cosmetic and industrial formulations but reacts with strong oxidizers, acids, or bases ( ).

Scientific Research Applications

Cosmetics and Personal Care

  • Preservative : 1-Phenoxy-2-propanol is widely used as a preservative in cosmetic products like lotions, shampoos, and facial creams. It helps prevent microbial growth, thus extending shelf life .
  • Antimicrobial Agent : Its inherent antimicrobial properties ensure the safety and integrity of cosmetic formulations by controlling contamination .
  • Solvent and Stabilizer : In addition to its preservative role, PP acts as a solvent for essential oils and stabilizes formulations, enhancing their effectiveness .

Pharmaceuticals

  • Preservative in Medications : PP is utilized as a preservative in pharmaceutical products to maintain stability and prevent microbial contamination . Studies indicate that it can be used at concentrations up to 1% in formulations .
  • Solvent for Active Ingredients : It serves as a solvent for active pharmaceutical ingredients, improving the dissolution and stability of certain compounds .

Industrial Applications

  • Pesticide Formulations : Due to its solvent properties, this compound is incorporated into pesticide formulations to dissolve and stabilize active ingredients, enhancing their efficacy in pest control .
  • Metal Cleaning : It is employed in cleaning agents for metal surfaces, acting as a dispersing agent to remove contaminants effectively .
  • Fragrances and Essential Oils : As a solvent in fragrances, PP facilitates better blending of aromatic compounds, making it valuable in the fragrance industry .

Environmental Safety

This compound is noted for its biodegradability, which positions it as an environmentally friendly alternative compared to other preservatives and solvents that may accumulate in the environment. This property is particularly important for manufacturers focused on sustainability practices .

Case Study 1: Anesthetic Effects on Gastropods

Research has explored the anesthetic effects of this compound on gastropods. The findings indicate significant stress responses associated with exposure to this compound, which could have implications for its use in biological studies involving immobilization agents .

Case Study 2: Percutaneous Absorption Studies

A study evaluated the percutaneous absorption rates of this compound using Franz diffusion cells. Results indicated absorption rates of approximately 50% for shampoo formulations and 33% for creams over 24 hours. This research underscores the importance of understanding skin permeability when formulating cosmetic products containing PP .

Summary of Key Applications

Application AreaSpecific UsesBenefits
CosmeticsPreservative, antimicrobial agentExtends shelf life; prevents microbial growth
PharmaceuticalsPreservative; solvent for active ingredientsMaintains stability; enhances dissolution
IndustrialPesticide formulations; metal cleaningImproves efficacy; removes contaminants
FragrancesSolvent for essential oilsFacilitates blending of aromatic compounds
Environmental SafetyBiodegradable alternativeReduces environmental impact

Mechanism of Action

Propylene phenoxetol exerts its antimicrobial effects by disrupting the cell membranes of microorganisms. This disruption leads to the leakage of cellular contents and ultimately cell death. The compound targets various molecular pathways involved in maintaining cell membrane integrity .

Comparison with Similar Compounds

Anesthetic/Immobilization Agents in C. elegans Studies

1-Phenoxy-2-propanol is frequently compared to sodium azide (NaN₃), levamisole, and polystyrene beads for immobilizing C. elegans. Key findings include:

Compound Effective Concentration Time to Paralysis Recovery Time (100%) Stress-Related Effects (Reporters Affected) ATP Depletion
This compound 0.5% 3–35 minutes 2 hours daf-16, hsp-16.2 Severe
Sodium Azide 10–500 mM <5 minutes >1 hour hsp-16.2 Moderate
Levamisole 1 mM <5 minutes 30 minutes Minimal None

Key Observations :

  • Efficacy: Sodium azide and this compound induce rapid paralysis, but sodium azide acts faster at higher concentrations .
  • Recovery: Levamisole allows quicker recovery, while this compound at 0.5% ensures 100% recovery within 2 hours .
  • Stress and Toxicity: this compound triggers oxidative stress (via daf-16 and hsp-16.2 pathways) and depletes ATP, unlike levamisole . Sodium azide inhibits mitochondrial respiration, causing long-term metabolic disruptions .

Comparison with 2-Phenoxyethanol in Aquatic Anesthesia

A study on juvenile common carp compared this compound (PP) and 2-phenoxyethanol (2PE):

Parameter This compound (PP) 2-Phenoxyethanol (2PE)
Effective Anesthetic Concentration 415–460 mg/L 600 mg/L
96-hour LC₅₀ (Acute Toxicity) 304.2 mg/L 327.9 mg/L
Recovery Time Shorter than 2PE Prolonged

Cosmetic Preservatives

This compound is contrasted with formaldehyde-releasing agents (e.g., DMDM hydantoin) and parabens:

Preservative Maximum Allowable Concentration Skin Irritation Environmental Impact
This compound 1% (EU/Korea) Low Biodegradable
Parabens 0.4–0.8% (EU) Moderate Persistent
DMDM Hydantoin 0.6% (EU) High Toxic to aquatic life

Advantages of this compound:

  • Lower irritation risk compared to parabens and formaldehyde donors.
  • Broad-spectrum antimicrobial activity without hormone disruption concerns .

Mechanism of Action and Research Findings

Mitochondrial Dysfunction and Oxidative Stress

This compound induces ATP depletion in C. In contrast, sodium azide directly inhibits cytochrome oxidase, blocking electron transport .

Dermal Absorption and Metabolism

  • Percutaneous Permeability: this compound shows low dermal absorption in rat models, with >90% of orally administered doses excreted in urine as phenol conjugates .

Biological Activity

1-Phenoxy-2-propanol (PP), also known as propylene glycol phenyl ether, is an organic compound with diverse applications, particularly in neurophysiology and as a preservative in cosmetics. This article delves into its biological activity, focusing on its anesthetic properties, toxicity, and environmental impact.

This compound has the molecular formula C9_9H12_{12}O2_2 and a molecular weight of 152.19 g/mol. It is characterized by its solubility in water (198 g/L at 20 °C) and a boiling point of 243 °C . The compound is often used as a solvent and a preservative due to its effective antimicrobial properties.

Anesthetic Properties

Case Study: Efficacy in Aquatic Species

Research has demonstrated that this compound serves as an effective anesthetic for various aquatic organisms, including common carp (Cyprinus carpio). In a comparative study, the anesthetic potency and acute toxicity of this compound were evaluated against 2-phenoxyethanol. The findings indicated that:

  • Effective Concentrations : The effective concentration for anesthesia was found to be around 415 to 460 mg/L for PP, while 600 mg/L was required for 2-phenoxyethanol.
  • Recovery Times : Recovery times were approximately 10 minutes for both agents, suggesting that PP might be a preferable option due to its lower required concentration .

Toxicity Studies

Acute Toxicity Assessment

A significant aspect of understanding the biological activity of PP involves evaluating its toxicity. The 96-hour LC50 values were determined in juvenile carp:

CompoundLC50 (mg/L)
This compound304.2
2-Phenoxyethanol327.9

These results indicate that both compounds are relatively safe for use as anesthetics in fish, with PP showing slightly lower toxicity .

Environmental Impact

This compound undergoes rapid biodegradation in aerobic soil conditions, which is crucial for assessing its environmental safety. Studies have shown that it can be effectively degraded by microbial action, reducing the risk of long-term ecological damage .

Dermal Absorption Studies

Percutaneous Permeability

In cosmetic applications, understanding the dermal absorption of PP is essential. A study using the Franz diffusion method assessed percutaneous absorption rates:

FormulationAbsorption Rate (%)Skin Permeability (mg/cm²)
Shampoo50.0 ± 6.01377.2 ± 240.1
Cream33.0 ± 3.21038.0 ± 72.2

These findings suggest that PP can penetrate the skin barrier effectively, which is important for its role as a preservative in cosmetic formulations .

Stress Response Studies

Impact on Model Organisms

Recent research involving Caenorhabditis elegans demonstrated that exposure to PP induces stress responses, as indicated by activation of stress-related genes such as daf-16. This study highlights the importance of considering potential stress-related effects when using immobilizing agents in biological experiments .

Q & A

Basic Research Questions

Q. How can researchers determine the purity and identify impurities in 1-phenoxy-2-propanol for experimental use?

To ensure reliable results, purity assessment should involve high-performance liquid chromatography (HPLC) or gas chromatography–mass spectrometry (GC-MS). Commercial batches often contain ≤7% bis(propylene glycol) phenyl ether as a residual impurity, which can affect reaction reproducibility . Always request a Certificate of Analysis (COA) from suppliers, cross-referencing batch-specific data for refractive index (n20/D 1.523) and density (1.064 g/mL at 20°C) to confirm compliance with literature values .

Q. What physicochemical properties are critical for handling this compound in laboratory settings?

Key properties include:

PropertyValueReference
Water solubility (20°C)198 g/L
Boiling point243°C
LogP (24.1°C)1.41
Refractive index1.523
These parameters influence solvent selection, storage conditions (stable at room temperature), and compatibility with strong oxidizers .

Advanced Research Questions

Q. How should researchers design experiments to assess the anesthetic efficacy of this compound in aquatic species?

Experimental Design Considerations:

  • Dosage : For juvenile common carp (Cyprinus carpio), effective anesthesia occurs at 400–460 mg·L⁻¹, with recovery within 10 minutes .
  • Controls : Include non-anesthetized groups to baseline hematological parameters (e.g., RBC count, glucose levels).
  • Timing : Measure biochemical stress markers (e.g., plasma glucose, ammonia) at 10 minutes and 24 hours post-exposure to evaluate transient vs. persistent effects .
  • Species-Specificity : Test efficacy across taxa; invertebrates (e.g., bivalves) require lower concentrations (e.g., 0.5% v/v) compared to fish .

Q. What methodological approaches quantify biochemical stress responses induced by this compound exposure?

  • Glucose/Ammonia Assays : Use enzymatic kits (e.g., hexokinase for glucose, glutamate dehydrogenase for ammonia) to detect stress-induced hyperglycemia and nitrogen imbalance in fish plasma .
  • Redox Tone Analysis : Employ reduction-oxidation-sensitive GFP reporters in C. elegans to monitor glutathione pool oxidation (e.g., 35-minute exposure to 1.0% this compound induces significant oxidation) .
  • Statistical Validation : Apply two-way Kruskal-Wallis tests with Dunnett’s post-hoc analysis to compare treated vs. control groups .

Q. How does this compound compare to 2-phenoxyethanol in anesthetic potency and toxicity for fish?

Comparative Analysis:

  • Efficacy : this compound (415–460 mg·L⁻¹) achieves anesthesia faster than 2-phenoxyethanol (600 mg·L⁻¹) in carp, with similar recovery times .
  • Toxicity : The 96-h LC50 values are 304.2 mg·L⁻¹ (this compound) vs. 327.9 mg·L⁻¹ (2-phenoxyethanol), indicating comparable acute toxicity .
  • Stress Markers : Both induce transient glucose spikes, but this compound causes less severe leukocytosis .

Q. What synthesis routes are available for this compound, and how can purity be optimized?

Synthesis Strategies:

  • Epoxidation : React phenol with propylene oxide under alkaline conditions, yielding this compound with tech-grade (85%) purity .
  • Purification : Distillation at 243°C removes bis(propylene glycol) phenyl ether impurities .
  • Derivatization : Intermediate for phenoxybenzamine synthesis via reaction with monoethanolamine and benzoyl chloride .

Q. Data Contradictions and Resolution

  • Anesthetic Concentration Variability : Studies report divergent effective doses (400–460 mg·L⁻¹ in fish vs. 0.5–1.0% in C. elegans). Resolution: Standardize protocols by temperature, species, and exposure duration .
  • Impurity Thresholds : Commercial batches (≥93% purity) may still affect experimental reproducibility. Recommendation: Validate purity in-house via NMR or GC-MS .

Properties

IUPAC Name

1-phenoxypropan-2-ol
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InChI

InChI=1S/C9H12O2/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3
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InChI Key

IBLKWZIFZMJLFL-UHFFFAOYSA-N
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Canonical SMILES

CC(COC1=CC=CC=C1)O
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Molecular Formula

C9H12O2
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DSSTOX Substance ID

DTXSID9027312
Record name 1-Phenoxy-2-propanol
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Molecular Weight

152.19 g/mol
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Physical Description

Liquid, Clear liquid; [Reference #1]
Record name 2-Propanol, 1-phenoxy-
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Record name Propylene phenoxetol
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Boiling Point

241.2 °C
Record name Propylene glycol phenyl ether
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Solubility

In water, 15.1 g/L at 20 °C
Record name Propylene glycol phenyl ether
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Density

1.0622 g/cu cm at 20 °C
Record name Propylene glycol phenyl ether
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Vapor Density

5.27 (Air = 1)
Record name Propylene glycol phenyl ether
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Vapor Pressure

0.02 [mmHg], 0.00218 mm Hg at 25 °C
Record name Propylene phenoxetol
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Impurities

Propylene glycol phenyl ether has a minimum purity of 93%. At least 93% of commercial propylene glycol phenyl ether is comprised of a mixture of 1-phenoxy-propan-2-ol and 2-phenoxypropan- 1-ol, with the former isomer as the major constituent. The individual isomers are not separated nor produced as individual chemicals. The remaining 7% consists of up to 7% di-PPh, 0.1% phenol and 0.35% water. Of the 93% that is a mixture of the two isomers, 1-phenoxy-propan- 2-ol (CAS No. 770-35-4) constitutes > 85% of the mixture (is the thermodynamically favored isomer) and 2-phenoxy-propan-1-ol (CAS No. 4169-04-4) constitutes < 15%.
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Color/Form

Colorless to yellow liquid

CAS No.

770-35-4
Record name 1-Phenoxy-2-propanol
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Record name 1-Phenoxy-2-propanol
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Record name PHENOXYISOPROPANOL
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Melting Point

11.4 °C
Record name Propylene glycol phenyl ether
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Synthesis routes and methods I

Procedure details

The present invention is directed to an antimicrobial composition and a method of using said composition, comprising an antimicrobially effective amount of DTEA and an amount of 1-butanol, cyclohexanol, hexyl alcohol, isobutanol, ethylene glycol phenyl ether, propylene glycol phenyl ether, or a mixture thereof effective to result in the antimicrobial composition having a freezing point of less than 0° C. at atmospheric pressure.
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Synthesis routes and methods II

Procedure details

Phenoxy-2-propanone (3.4 mL, 25 mmol) was dissolved in ethanol (30 mL) and cooled to 0° C. Sodium borohydride (0.95 g; 25 mmol; 1 equiv.) was added. The mixture was stirred and allowed to warm to room temperature overnight. All of the starting material was gone according to tlc analysis, so the mixture was poured into water (30 mL) and ether (30 mL). The layers were separated and the aqueous layer was extracted with ether (2×20 mL). The organic layers were combined and concentrated. The resulting aqueous residue was poured into ether (25 mL). The organic layer was removed, dried (MgSO4), and concentrated to provide 1e (3.2 g; 85%). 1H nmr (300 MHz, CDCl3): 7.332-7.261 (3H, m); 6.995-6.904 (2H, m); 4.15-4.24 (1H, m); 3.972-3.768 (2H, m); 1.559 (1H, s); 1.290 (3H, d, J=6.38 Hz). IR (neat film, cm-1): 3350 (b, s); 2900 (s); 1590 (m). EIMS (m/e): 152 (M+).
Quantity
3.4 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.95 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Yield
85%

Synthesis routes and methods III

Procedure details

A solution of 2,6-dihydroxyacetophenone (15.2g.), phenylglycidyl ether (15.0 g) and benzyltrimethylammonium hydroxide (5 drops of a 40% solution) in 2-ethoxyethanol (75 ml) was heated under reflux for 48 hours. The solvent was removed under reduced pressure and the resulting solid was washed with ether. Recrystallization from aqueous ethanol gave 1-(2-acetyl-3-hydroxyphenoxy(-2-hydroxy-3-phenoxypropane, 19.0 g, as pale lemon needles, m.p. 100.5°-101.5° C.
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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